![molecular formula C12H19O3P B1596377 Diethyl 1-phenylethylphosphonate CAS No. 33973-48-7](/img/structure/B1596377.png)
Diethyl 1-phenylethylphosphonate
Overview
Description
Diethyl 1-phenylethylphosphonate, also known as DEPEP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DEPEP is a phosphonate ester that is commonly used as a precursor in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis of α-(Nitroaryl)benzylphosphonates
Diethyl 1-phenylethylphosphonate is used in the synthesis of α-(nitroaryl)benzylphosphonates through oxidative nucleophilic substitution. This process involves the formation of σ(H) adducts with nitroarenes, which can be oxidized to produce o- and p-nitroarylated derivatives of the starting phosphonates. This method showcases the fast and almost quantitative formation of σ(H) adducts, indicating its efficiency in synthetic chemistry (Mąkosza & Sulikowski, 2009).
Corrosion Inhibition
Diethyl 1-phenylethylphosphonate, as part of α-aminophosphonates, has been studied for its role in inhibiting corrosion of mild steel in hydrochloric acid. It demonstrates significant inhibition performance, particularly at specific concentrations. Its ability to act as a mixed-type inhibitor, primarily functioning as a cathodic inhibitor, has been confirmed through various experimental and theoretical approaches (Gupta et al., 2017).
Synthesis of α-Hydroxyketones
Diethyl 1-phenylethylphosphonate carbanion is an effective acyl anion equivalent in the synthesis of α-hydroxy ketones from aldehydes and ketones. This process includes a unique 1,4-oxygen-oxygen silicon migration, demonstrating its utility in organic synthesis (Koenigkramer & Zimmer, 1980).
Anticancer Applications
In cancer research, specific derivatives of diethyl 1-phenylethylphosphonate, like Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate, have been investigated for their anticancer activity, especially against leukemic cell lines. This compound shows potential as a chemo-differentiation therapy agent in acute promyelocytic leukemia, inducing cell differentiation and apoptosis (Mohammadi et al., 2019).
Helicity Induction in Polymers
Diethyl 1-phenylethylphosphonate, as a phosphonic acid residue, is used in the preparation of poly(phenylacetylene)s. These polymers form helical conformations upon complexation with chiral amines, demonstrating interesting properties for material science and stereochemistry applications (Onouchi et al., 2004).
properties
IUPAC Name |
1-diethoxyphosphorylethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODNNPZZKXOLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290328 | |
Record name | Diethyl P-(1-phenylethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-phenylethylphosphonate | |
CAS RN |
33973-48-7 | |
Record name | Diethyl P-(1-phenylethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33973-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, (alpha-methylbenzyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033973487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 1-phenylethylphosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl P-(1-phenylethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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